3-(Azepan-1-ylmethyl)benzamide
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Overview
Description
3-(Azepan-1-ylmethyl)benzamide is an organic compound that features a benzamide core with an azepane ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-1-ylmethyl)benzamide typically involves the reaction of benzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the azepane nitrogen attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in various substitution reactions, such as halogenation at the benzylic position using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamines or benzyl alcohols.
Substitution: Benzylic halides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the azepane ring.
N-(Azepan-1-ylmethyl)benzamide: A closely related compound with similar structural features.
Uniqueness: 3-(Azepan-1-ylmethyl)benzamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-14(17)13-7-5-6-12(10-13)11-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,11H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUVCYSRFXAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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